[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate
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Overview
Description
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate is a complex organic compound known for its distinctive structural features. It comprises a cyclobutyl ring substituted with hydroxymethyl, P-tolylsulfonyloxymethyl, and 4-methylbenzenesulfonate groups. This unique configuration gives the compound specific chemical properties and reactivity patterns valuable in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate typically involves several steps:
Formation of the cyclobutyl ring: : This can be achieved through cycloaddition reactions or intramolecular coupling reactions under controlled conditions.
Introduction of hydroxymethyl and P-tolylsulfonyloxymethyl groups: : Selective functionalization using appropriate reagents such as formaldehyde for hydroxymethylation and tosyl chloride for P-tolylsulfonyloxymethylation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes with optimization for large-scale synthesis. This includes using robust catalysts, continuous flow reactors, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the sulfonyl groups, potentially converting them into more reactive sulfides or thiols.
Common Reagents and Conditions
Oxidizing agents: : Such as chromium trioxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Including amines, alcohols, and thiols.
Major Products
Oxidation: : Produces aldehydes or acids.
Reduction: : Leads to sulfides or thiols.
Substitution: : Yields diverse substituted cyclobutyl derivatives.
Scientific Research Applications
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate has several applications:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules and study of reaction mechanisms.
Biology: : Potential use in probing enzyme-substrate interactions due to its structural features.
Medicine: : Investigated for its potential as a pharmacophore in drug design and development.
Industry: : Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The compound's effects depend on its interaction with specific molecular targets and pathways:
Molecular targets: : Often enzymes or receptor sites that recognize and bind to its functional groups.
Pathways involved: : Can include signal transduction pathways in biological systems, affecting processes like cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Compared to other cyclobutyl derivatives, [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, providing specific reactivity and applications not commonly found in similar compounds.
Similar compounds: : Include cyclobutyl alcohols, cyclobutyl sulfides, and cyclobutyl benzenesulfonates.
Uniqueness: : Its unique structural combination of hydroxymethyl, P-tolylsulfonyloxymethyl, and 4-methylbenzenesulfonate groups.
Properties
Molecular Formula |
C21H26O7S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O7S2/c1-16-3-7-19(8-4-16)29(23,24)27-14-21(11-18(12-21)13-22)15-28-30(25,26)20-9-5-17(2)6-10-20/h3-10,18,22H,11-15H2,1-2H3 |
InChI Key |
XLBVSXHYDKKCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC(C2)CO)COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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